molecular formula C15H19NO4 B051017 2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 71066-00-7

2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B051017
CAS No.: 71066-00-7
M. Wt: 277.31 g/mol
InChI Key: YOMACQVTIAGKNW-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid is a bicyclic compound featuring a fused indene ring system with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the 2-position. This structure makes it a versatile intermediate in medicinal chemistry, particularly for peptide synthesis and drug development, where the Boc group serves as a temporary protecting group for amines during solid-phase synthesis . Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMACQVTIAGKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71066-00-7
Record name 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-2-carboxylic acid
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Biological Activity

2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 71066-00-7) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 277.32 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which is significant for its stability and reactivity in biological systems.

Pharmacological Activity

The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of indene carboxylic acids exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects

Research has suggested that indene derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

3. Potential as a Drug Candidate

The structure of this compound allows it to interact with various biological targets, making it a candidate for further development in drug discovery. Its ability to cross biological membranes due to the Boc group enhances its bioavailability.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially interact with receptors involved in inflammation and pain signaling.

Case Studies

Several case studies have highlighted the biological effects of related compounds:

StudyFindings
Umesha et al. (2009)Investigated the antimicrobial properties of indene derivatives, noting significant activity against Gram-positive bacteria.
Krogsgaard-Larsen et al. (2015)Explored structure-activity relationships, revealing that modifications in the indene structure could enhance anti-inflammatory effects.
Wang et al. (2008)Demonstrated that similar compounds could effectively inhibit GABA aminotransferase, suggesting potential neurological applications.

Scientific Research Applications

Medicinal Chemistry

Drug Development
N-Boc-2-aminoindane-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the biological activity of drug candidates. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents due to their ability to interact with specific biological targets.

Case Study: Analgesic Compounds
Research has demonstrated that derivatives of N-Boc-2-aminoindane-2-carboxylic acid exhibit significant analgesic properties. A study published in a peer-reviewed journal evaluated several synthesized analogs for pain relief efficacy in animal models, showing promising results that warrant further investigation into their clinical applications .

Organic Synthesis

Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex structures. Its functional groups allow for various chemical reactions, including amide bond formation and cyclization reactions.

Example Reaction: Amide Formation
In a typical reaction scheme, N-Boc-2-aminoindane-2-carboxylic acid can be converted into an amide by reacting it with an appropriate amine under coupling conditions (e.g., using EDC/HOBt as coupling agents). This transformation is crucial for synthesizing peptide-like structures that are relevant in drug discovery .

Biochemical Applications

Enzyme Inhibitors
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain proteases, which are critical in various biological processes and disease states.

Case Study: Protease Inhibition
A recent investigation focused on the inhibition of serine proteases using derivatives of N-Boc-2-aminoindane-2-carboxylic acid. The study found that specific modifications to the compound significantly enhanced its inhibitory potency, suggesting its potential use in therapeutic applications targeting protease-related diseases .

Material Science

Polymer Chemistry
In addition to its medicinal applications, N-Boc-2-aminoindane-2-carboxylic acid has been explored in polymer chemistry as a monomer for synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices can improve mechanical properties while maintaining biocompatibility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares key structural analogs, highlighting differences in substituents, functional groups, and applications:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Findings Reference
2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid Boc-protected amino group, carboxylic acid at 2-position C₁₆H₂₁NO₄ Peptide synthesis, intermediate for DDR1 inhibitors
(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid Acetic acid side chain instead of direct carboxylic acid attachment C₁₆H₂₁NO₄ Laboratory chemical synthesis; exhibits acute oral toxicity (H302)
2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid Fmoc-protected amino group (base-labile) instead of Boc C₂₅H₂₁NO₄ Solid-phase peptide synthesis; alternative protection strategy
Methyl (R)-2-((tert-butoxycarbonyl)(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate Methyl ester at 5-position, methylated amino group C₁₈H₂₅NO₄ Intermediate in DDR1 inhibitor synthesis; hydrolyzed to free carboxylic acid
1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid Carboxylic acid at 1-position instead of 2-position C₁₅H₁₉NO₄ Structural isomer; potential differences in biological activity
4-Hydroxy-1-{[2-(hydroxymethyl)-1H-benzimidazole-5-carbonyl]amino}-2,3-dihydro-1H-indene-2-carboxylic acid Benzimidazole-carboxamide substituent, hydroxy group at 4-position C₂₁H₂₀N₃O₅ SARS-CoV-2 NSP3 macrodomain inhibition; resolved enantiomers (R,R and S,S)

Key Observations:

Protection Strategy : The Boc group (acid-labile) is preferred for its stability in basic conditions, while Fmoc (base-labile) is used in orthogonal protection schemes .

Biological Activity : The addition of a benzimidazole-carboxamide group (as in ) enhances interactions with viral macrodomains, demonstrating the impact of substituents on target specificity.

Key Observations:

  • Solvent Optimization : Replacement of dichloromethane with n-hexane improved crystallization efficiency and reduced hydrolysis in indene derivatives .
  • Catalysis : Copper(II) chloride enhances cyclization yields in indole-containing analogs .

Key Observations:

  • LY186641 : A sulfonamide analog with distinct toxicity (methemoglobinemia) due to its diarylsulfonylurea structure, unrelated to the carboxylic acid derivatives .
  • Boc-Protected Analogs : Generally exhibit low systemic toxicity but require handling precautions for skin/eye exposure .

Preparation Methods

Indene Ring Formation

The indene scaffold is typically synthesized via cyclization of substituted benzene derivatives. A common approach involves Friedel-Crafts alkylation or acid-catalyzed cyclization of pre-functionalized precursors. For example, diethyl malonate derivatives undergo cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to yield the indene core.

Key Reaction Conditions

  • Cyclization Agent : Polyphosphoric acid (PPA) at 80–100°C

  • Solvent : Toluene or dichloromethane (DCM)

  • Yield : 60–75% for unsubstituted indenes

Introduction of the Amino Group

The amino functionality at the 2-position is introduced via reductive amination or nucleophilic substitution. In one protocol, a ketone intermediate (e.g., 2-oxo-2,3-dihydro-1H-indene) reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to form the primary amine.

2-Oxoindane+NH4OAcNaBH3CN2-Aminoindane\text{2-Oxoindane} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-Aminoindane}

Optimization Notes

  • pH control (6.5–7.5) is critical to minimize side reactions.

  • Yields improve with excess ammonium acetate (3–5 equiv).

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction in anhydrous DCM.

2-Aminoindane+Boc2OTEA2-(Boc-amino)indane\text{2-Aminoindane} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA}} \text{2-(Boc-amino)indane}

Reaction Parameters

  • Molar Ratio : 1:1.2 (amine:Boc₂O)

  • Temperature : 0°C to room temperature (RT)

  • Yield : 85–90%

Carboxylic Acid Functionalization

Oxidation of Methyl Groups

A methyl substituent at the 2-position is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This step requires careful control to avoid over-oxidation.

2-MethylindaneKMnO4/H2SO42-Carboxyindane\text{2-Methylindane} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}_4} \text{2-Carboxyindane}

Data Table 1: Oxidation Conditions and Outcomes

Oxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)
KMnO₄H₂O/acetone606892
CrO₃Acetic acid407289
RuCl₃/NaIO₄CCl₄/H₂ORT6594

Hydrolysis of Esters

Carboxylic esters are hydrolyzed under basic conditions (e.g., NaOH or LiOH) to yield the free acid. For acid-sensitive intermediates, enzymatic hydrolysis using lipases offers a milder alternative.

Methyl 2-(Boc-amino)indane-2-carboxylateLiOH2-(Boc-amino)indane-2-carboxylic acid\text{Methyl 2-(Boc-amino)indane-2-carboxylate} \xrightarrow{\text{LiOH}} \text{2-(Boc-amino)indane-2-carboxylic acid}

Optimization Insights

  • Solvent : THF/H₂O (4:1) minimizes side reactions.

  • Reaction Time : 6–8 hours at 50°C.

Regioselective Synthesis and Isomer Control

Non-Regioselective Anhydride Opening

Indene anhydrides, prepared from diacids, react with amines to yield regioisomeric mixtures. For example, anhydride 5 (derived from diacid 4 ) reacts with benzofuran-2-yl methanamine to produce regioisomers 8 and 9 in a 1:3 ratio.

Data Table 2: Regioisomer Distribution

AmineRegioisomer Ratio (A:B)Major Isomer Yield (%)
Benzofuran-2-ylmethanamine1:373 (B)
Benzothiophene-2-ylmethanamine1:2.568 (B)

Regiospecific Alkylation

Method C (Scheme 3 in ref) employs sodium hexamethyldisilazide (NaHMDS) to deprotonate methyl ester 17 , followed by alkylation with tert-butyl bromoacetate. Hydrolysis of the methyl ester yields acid 19 , which undergoes amide coupling to generate regioisomer B exclusively.

Methyl esterNaHMDSAlkylated intermediateHydrolysisCarboxylic acid\text{Methyl ester} \xrightarrow{\text{NaHMDS}} \text{Alkylated intermediate} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid}

Critical Parameters

  • Base : NaHMDS (2.5 equiv) in THF at −78°C.

  • Alkylation Agent : tert-Butyl bromoacetate (1.1 equiv).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance reproducibility and safety. Key steps (e.g., Boc protection) are performed in stainless steel microreactors with residence times <10 minutes.

Advantages

  • 20–30% reduction in reaction time.

  • 99% conversion for Boc protection steps.

Crystallization and Purification

The final compound is purified via recrystallization from ethanol/water (3:1). Particle size control (10–50 µm) is achieved through anti-solvent addition rates.

Purity Metrics

  • HPLC : >99.5% (C18 column, 0.1% TFA in acetonitrile/water).

  • Melting Point : 198–200°C (decomposition observed above 205°C).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.85–3.10 (m, 4H, indene CH₂), 5.21 (s, 1H, NH), 7.25–7.45 (m, 4H, aromatic).

  • IR : 1720 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid).

Mass Spectrometry

  • ESI-MS : m/z 291.34 [M+H]⁺ (calculated for C₁₅H₁₉NO₄) .

Q & A

Q. What are the critical safety protocols for handling 2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid in laboratory settings?

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory tract irritation (H335) . Recommended precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield for bulk handling .
  • Engineering Controls: Work in a fume hood to minimize inhalation risks .
  • First Aid: Flush eyes with water for 15 minutes if exposed; wash skin with soap and water. Seek medical attention if ingested .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy: Confirm structure via 1H^1H- and 13C^{13}C-NMR, comparing peaks to reference data (e.g., tert-butyl group at ~1.4 ppm) .
  • Mass Spectrometry: ESI-MS should show a molecular ion peak at m/z 291.34 (calculated for C16H21NO4C_{16}H_{21}NO_4) .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in pharmacological data for derivatives of this compound?

In a study of structurally similar indene-carboxylic acid derivatives (e.g., DDR1 inhibitors), discrepancies between in vitro kinase inhibition and in vivo efficacy were addressed by:

  • Dose-Response Optimization: Testing multiple concentrations in orthotopic pancreatic cancer models to establish therapeutic windows .
  • Structural Dynamics Analysis: Using molecular docking (e.g., AutoDock Vina) to identify binding pose variations caused by Boc-group steric effects .
  • Metabolic Stability Assays: LC-MS/MS profiling to rule out rapid in vivo degradation .

Q. How does the tert-butoxycarbonyl (Boc) group influence reactivity in peptide coupling reactions?

The Boc group acts as a temporary amine protector, enabling selective coupling while minimizing side reactions:

  • Activation: Use HATU or EDCI/HOBt for carbodiimide-mediated coupling. The Boc group remains stable under these conditions .
  • Deprotection: Treat with 4M HCl/dioxane to remove Boc without hydrolyzing the indene-carboxylic acid core .
  • Steric Effects: The bulky tert-butyl group may reduce coupling efficiency in sterically hindered environments, necessitating longer reaction times .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

  • Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., methanol/water). Use SHELXL for refinement, leveraging its robust handling of light atoms (C, N, O) and torsional parameters .
  • Twinned Data Refinement: If crystals exhibit twinning (common with rigid indene cores), employ SHELXE for iterative phasing and density modification .
  • Validation Tools: Check geometry with PLATON and validate hydrogen bonding with Mercury .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported toxicity data for this compound?

  • Source Evaluation: Cross-reference SDS entries (e.g., Indagoo vs. academic studies). Note that acute oral toxicity (Category 4) is confirmed, but carcinogenicity data are absent .
  • In-House Testing: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in HEK293 or HepG2 cells to fill data gaps .
  • Contextual Factors: Variability may arise from impurities in commercial batches; purify via recrystallization (ethyl acetate/hexane) before testing .

Applications in Drug Discovery

Q. What evidence supports the use of this compound as a kinase inhibitor scaffold?

In a DDR1 inhibitor study, a derivative (7f) showed:

  • High Affinity: Kd=5.9nMK_d = 5.9 \, \text{nM} via surface plasmon resonance (SPR) .
  • Functional Efficacy: Suppressed collagen-induced epithelial-mesenchymal transition (EMT) in pancreatic cancer cells at 10 µM .
  • In Vivo Activity: 50 mg/kg dosing in mice reduced tumor volume by 60% in 21 days .

Tables

Q. Table 1. Key Hazard Classifications (GHS)

Hazard CategoryClassificationReference
Acute Toxicity (Oral)Category 4 (H302)
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Respiratory IrritationCategory 3 (H335)

Q. Table 2. Pharmacological Profile of DDR1 Inhibitor 7f

ParameterValueMethodReference
IC50IC_{50} (kinase)14.9 nMADP-Glo assay
KdK_d (binding)5.9 nMSPR
In vivo efficacy (tumor reduction)60%Orthotopic mouse model

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid

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